Hexadecylphosphonic acid

Catalog No.
S764827
CAS No.
4721-17-9
M.F
C16H35O3P
M. Wt
306.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecylphosphonic acid

CAS Number

4721-17-9

Product Name

Hexadecylphosphonic acid

IUPAC Name

hexadecylphosphonic acid

Molecular Formula

C16H35O3P

Molecular Weight

306.42 g/mol

InChI

InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19)

InChI Key

JDPSFRXPDJVJMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCP(=O)(O)O

Hexadecylphosphonic acid (HDPA) plays a crucial role in the scientific research of surface modification for metal oxide nanostructures. Its ability to form self-assembled monolayers (SAMs) on these surfaces makes it valuable for tailoring their properties and enhancing their performance in various applications [].

The phosphonic acid group in HDPA readily binds to metal oxide surfaces through strong covalent bonds, while the long hydrocarbon chain (hexadecyl) creates a hydrophobic and ordered organic layer. This SAM formation modifies the surface chemistry of the nanostructures, influencing factors like wettability, adhesion, and electrical conductivity []. Researchers utilize this technique to control the interaction of the nanostructures with their surrounding environment, leading to improved functionalities in diverse fields [].

Here are some specific research applications of HDPA in surface modification:

  • Tuning wettability: By controlling the SAM density and chain length of HDPA, researchers can tune the wettability of metal oxide nanostructures, making them superhydrophobic (strongly water-repellent) or superhydrophilic (highly water-attracting) []. This ability finds applications in self-cleaning surfaces, microfluidic devices, and corrosion protection [].
  • Enhancing adhesion: HDPA SAMs can improve the adhesion between metal oxide nanostructures and other materials, such as polymers or biological molecules. This enhanced adhesion is crucial for creating composite materials with desired properties for applications in sensors, drug delivery, and electronics [].
  • Modifying electrical conductivity: The SAM formed by HDPA can act as an insulating layer, affecting the electrical conductivity of the underlying metal oxide nanostructure. This property allows researchers to design and fabricate nanoelectronic devices with controlled conductivity for various applications [].

Hexadecylphosphonic acid is an alkyl phosphonic acid characterized by a long hydrophobic hydrocarbon chain (hexadecyl) attached to a phosphonic acid group. Its molecular formula is C₁₆H₃₅O₃P, with a molecular weight of 306.43 g/mol . The compound is typically a solid at room temperature and is utilized primarily for creating self-assembled monolayers due to its ability to form stable films on various surfaces .

, including:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the P-C bond, although this process requires more aggressive conditions compared to other phosphonates .
  • Self-Assembly: When applied to surfaces, hexadecylphosphonic acid can form self-assembled monolayers through condensation reactions with surface hydroxyl groups .
  • Alkylation: It can participate in alkylation reactions similar to other phosphonic acids, which may involve the introduction of different alkyl groups or functional groups via reactions such as the Michaelis–Arbuzov reaction .

Hexadecylphosphonic acid can be synthesized through various methods:

  • Direct Alkylation: Starting from phosphorous acid or phosphorus trichloride, hexadecyl groups can be introduced via alkylation reactions.
  • Phosphonylation: The reaction of hexadecanol with phosphorus trichloride followed by hydrolysis provides a pathway to synthesize this compound.
  • Self-Assembly Techniques: In laboratory settings, hexadecylphosphonic acid can be applied to substrates to form organized layers through self-assembly processes .

Hexadecylphosphonic acid has several notable applications:

  • Surface Modification: It is widely used for modifying surfaces in materials science to enhance hydrophobicity and improve adhesion properties.
  • Nanotechnology: The compound serves as a ligand for nanoparticles, aiding in their stabilization and functionalization.
  • Biomaterials: Due to its biocompatibility and ability to form stable films, it is explored in biomedical applications such as drug delivery systems and tissue engineering .

Studies on hexadecylphosphonic acid often focus on its interactions with various substrates. For instance, it has been shown to effectively modify oxide surfaces of metals like silicon, enhancing their properties for electronic applications. The interactions are primarily driven by the formation of strong bonds between the phosphonic acid group and surface hydroxyls .

Hexadecylphosphonic acid shares similarities with other alkyl phosphonic acids but has unique characteristics due to its long-chain structure. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Octadecylphosphonic acidC₁₈H₃₉O₃PLonger chain; improved stability in films
Dodecylphosphonic acidC₁₂H₂₅O₃PShorter chain; different self-assembly properties
Hexanoylphosphonic acidC₆H₁₃O₃PShorter chain; higher solubility in polar solvents

Hexadecylphosphonic acid's unique long-chain structure provides enhanced hydrophobicity and stability compared to shorter-chain analogs, making it particularly effective for surface modification applications.

Self-Assembled Monolayer (SAM) Formation

Mechanism of Self-Assembly

Hexadecylphosphonic acid forms self-assembled monolayers through a well-characterized multi-step process involving initial physisorption followed by chemisorption to metal oxide surfaces [1] [2] [3]. The self-assembly mechanism proceeds through several distinct phases that are critically dependent on environmental conditions, particularly temperature, humidity, and solvent selection.

The initial stage involves physisorption of hexadecylphosphonic acid molecules onto the metal oxide surface through van der Waals interactions and hydrogen bonding [4]. During this phase, the molecules arrange in well-ordered bilayer structures with their phosphonic acid head groups oriented toward the surface [4]. This initial physisorbed layer serves as a precursor for subsequent chemical bonding and requires thermal activation for conversion to a stable chemisorbed monolayer.

The chemisorption process involves deprotonation of the phosphonic acid head group and formation of covalent phosphorus-oxygen-metal bonds [1] [5]. The mechanism requires temperatures typically above 140°C to overcome the activation energy barrier for P-O-M bond formation [4]. Under these conditions, the phosphonic acid molecules undergo condensation reactions with surface hydroxyl groups, resulting in the elimination of water molecules and formation of stable surface-bound phosphonate species.

Environmental humidity plays a crucial role in controlling the reaction kinetics and completion of the self-assembly process [4]. In humid environments with relative humidity above 40%, the presence of interfacial water molecules significantly inhibits the chemisorption reaction, as water competes with the phosphonic acid for surface binding sites [4]. Conversely, in dry environments with relative humidity below 16%, the reaction proceeds rapidly and reaches completion within minutes at elevated temperatures [4].

Solvent selection profoundly influences the final structure and quality of the self-assembled monolayer [2] [6]. In polar solvents such as methanol, the degree of metal ion dissociation from the oxide surface can lead to formation of undesired byproducts, including layered metal compounds [2]. Non-polar solvents such as toluene or moderately polar solvents like tert-butyl alcohol promote formation of well-defined monolayers with minimal side reactions [2] [6].

Structural Characteristics of SAMs

The structural characteristics of hexadecylphosphonic acid self-assembled monolayers are determined by the molecular packing density, chain orientation, and surface binding geometry. These parameters collectively influence the overall performance and stability of the modified surfaces.

Film thickness measurements using X-ray photoelectron spectroscopy and atomic force microscopy reveal that hexadecylphosphonic acid monolayers typically exhibit thicknesses ranging from 1.5 to 2.5 nanometers, depending on the substrate and formation conditions [1] [7] [8]. The theoretical maximum thickness for a fully extended hexadecylphosphonic acid molecule is approximately 2.7 nanometers, indicating that most monolayers adopt a slightly tilted orientation relative to the surface normal [3].

Chain tilt angles have been determined through near-edge X-ray absorption fine structure spectroscopy and sum frequency generation spectroscopy measurements [3]. For octadecylphosphonic acid monolayers on silicon oxide surfaces, tilt angles of approximately 37° to 45° have been reported, with the specific angle depending on the terminal functional group and chain length [3]. These tilt angles are consistent with dense molecular packing driven by intermolecular van der Waals interactions between adjacent alkyl chains.

The surface packing density of hexadecylphosphonic acid monolayers significantly exceeds that of comparable silane-based systems [9]. Surface loading measurements indicate that phosphonic acid monolayers achieve densities of approximately 1.0 nanomoles per square centimeter, corresponding to a molecular footprint of 16.6 Ų per molecule [9]. This high packing density is approximately four times greater than that achieved by silane monolayers and is not limited by the surface hydroxyl group concentration [9].

Molecular ordering within the monolayer is characterized by the formation of well-defined crystalline domains with lateral interactions between adjacent alkyl chains [7]. Atomic force microscopy imaging reveals that the monolayers form through nucleation and growth mechanisms, resulting in island-like structures that eventually coalesce into continuous films [7]. The island dimensions typically range from 60 to 100 nanometers, with heights corresponding to the molecular length [7].

Stability and Durability Parameters

The stability and durability of hexadecylphosphonic acid self-assembled monolayers are critical parameters that determine their suitability for various applications. These properties are influenced by the nature of the metal oxide substrate, environmental conditions, and the specific binding mode adopted by the phosphonic acid molecules.

Thermal stability studies conducted using thermogravimetric analysis and in situ X-ray photoelectron spectroscopy demonstrate that hexadecylphosphonic acid monolayers exhibit exceptional thermal stability compared to other organic surface modifiers [8]. The monolayers remain intact at temperatures up to 550 K (277°C) on aluminum oxide surfaces, with decomposition proceeding through specific bond cleavage pathways that depend on the molecular structure [8]. The primary decomposition mechanism involves cleavage of the carbon-phosphorus bond, leading to desorption of alkyl fragments while leaving the phosphonate head group bound to the surface [8].

Hydrolytic stability assessments reveal that hexadecylphosphonic acid monolayers demonstrate superior resistance to aqueous degradation compared to silane-based alternatives [10] [11]. Under neutral pH conditions, the monolayers exhibit minimal degradation after 14 days of immersion in aqueous solutions [7]. The stability is attributed to the formation of multiple P-O-M bonds that provide redundancy against hydrolytic attack [10]. In alkaline conditions (pH 10), some degradation occurs through slow P-O bond cleavage, but the monolayers maintain substantial integrity for extended periods [10].

The binding state plays a crucial role in determining the aqueous stability of the monolayers [10] [11]. Monolayers formed on single-crystalline aluminum oxide surfaces with specific crystallographic orientations exhibit varying stability, with some configurations showing complete resistance to water displacement while others undergo gradual substitution by interfacial water molecules [11]. The variation in stability is explained by differences in the interfacial binding states, ranging from ionic interactions to directed coordination bonds [11].

Long-term stability studies conducted under ambient laboratory conditions demonstrate that hexadecylphosphonic acid monolayers maintain their structural integrity and hydrophobic properties for extended periods [7]. Contact angle measurements show only minor variations over 14-day exposure periods, with values decreasing from approximately 102° to 93° for fresh versus aged monolayers [7]. This minor degradation is attributed to adsorption of atmospheric contaminants and slight molecular reorganization rather than desorption of the phosphonic acid molecules [7].

Oxidative stability assessments indicate that the monolayers exhibit good resistance to atmospheric oxidation, with minimal changes in surface properties after prolonged exposure to ambient air [7]. The oxidative stability is enhanced by the dense molecular packing and the formation of stable P-O-M bonds that resist oxidative attack [7].

Metal Oxide Surface Modification

Titanium Oxide (TiO₂) Surfaces

Titanium dioxide surfaces represent one of the most extensively studied substrates for hexadecylphosphonic acid modification due to their widespread applications in photocatalysis, solar energy conversion, and biomedical devices [12] [13] [14]. The modification of titanium dioxide with hexadecylphosphonic acid involves complex surface chemistry that depends on the crystalline phase, surface orientation, and preparation conditions.

The binding mechanism of hexadecylphosphonic acid on titanium dioxide surfaces involves formation of phosphorus-oxygen-titanium bonds through condensation reactions with surface hydroxyl groups [12] [14]. Comprehensive studies using X-ray photoelectron spectroscopy and nuclear magnetic resonance spectroscopy have identified the presence of monodentate, bidentate, and tridentate binding modes, with the relative distribution depending on the surface preparation and modification conditions [12].

The most thermodynamically stable binding configuration on the anatase titanium dioxide (101) surface is a bidentate bridging mode, where the phosphonic acid binds through two deprotonated hydroxyl groups while the phosphoryl oxygen remains unbonded to the surface [14]. This configuration has been confirmed through density functional theory calculations that predict adsorption energies of approximately 277 kJ/mol for the most stable bidentate structure [14]. The bidentate binding mode results in an upright molecular orientation with the phenyl ring oriented approximately 25° relative to the surface normal [14].

Surface modification with hexadecylphosphonic acid significantly alters the wettability and surface energy of titanium dioxide substrates [13]. Contact angle measurements demonstrate that the modified surfaces exhibit advancing water contact angles ranging from 110° to 120°, compared to highly hydrophilic behavior of the unmodified oxide [13]. This dramatic change in wettability is attributed to the exposure of hydrophobic alkyl chains at the surface interface.

The photocatalytic activity of titanium dioxide can be modulated through surface modification with hexadecylphosphonic acid and related compounds [15]. Phosphonic acid modification affects both the rates and pathways of photocatalytic reactions, with the specific effects depending on the substrate properties and reaction conditions [15]. The modification generally enhances hydroxyl radical generation while hindering direct hole oxidation pathways [15].

Thermal stability studies reveal that hexadecylphosphonic acid monolayers on titanium dioxide surfaces maintain their integrity at temperatures up to 450°C, making them suitable for high-temperature applications [8]. The thermal decomposition mechanism involves sequential cleavage of carbon-phosphorus bonds, with the phosphonate head group remaining bound to the surface even after alkyl chain removal [8].

Aluminum Oxide (Al₂O₃) Modifications

Aluminum oxide surfaces exhibit exceptional affinity for hexadecylphosphonic acid modification, forming stable monolayers with diverse binding configurations that depend on the surface crystallography and preparation conditions [10] [11] [16]. The modification of aluminum oxide with hexadecylphosphonic acid has been extensively studied for applications in corrosion protection, adhesion enhancement, and surface functionalization.

The binding mechanism involves formation of aluminum-oxygen-phosphorus bonds through condensation reactions with surface hydroxyl groups [17] [18]. The specific binding mode depends on the aluminum oxide surface termination and crystallographic orientation. Single-crystalline aluminum oxide surfaces exhibit distinct binding behavior, with the (11̄02) surface showing high stability while the (0001) surface demonstrates susceptibility to water displacement [11].

Surface loading studies demonstrate that hexadecylphosphonic acid achieves remarkably high packing densities on aluminum oxide surfaces, with values reaching 1.0 nanomoles per square centimeter [16]. This high loading density is attributed to the ability of phosphonic acids to form multiple bonds with the surface, unlike silane modifiers that are limited by surface hydroxyl group availability [16]. The high packing density results in formation of densely packed, well-ordered monolayers with excellent barrier properties.

The modification process can be controlled through adjustment of environmental conditions, particularly humidity and temperature [18]. Molecular dynamics simulations have revealed that different packing motifs can be achieved depending on the assembly conditions, with implications for the final density and ordering of the resulting monolayers [18]. The role of the solvent has been discriminated by comparing monolayer formation in 2-propanol, hexane, and vacuum conditions [18].

Hydrolytic stability assessments demonstrate that hexadecylphosphonic acid monolayers on aluminum oxide surfaces exhibit excellent resistance to aqueous degradation [10] [11]. The stability varies significantly with the aluminum oxide surface structure, with amorphous oxide films showing superior stability compared to certain single-crystalline orientations [11]. The different stability behavior is explained by variations in interfacial binding states, ranging from ionic interactions to directed coordination bonds [11].

The binding affinity of phosphonic acids to aluminum oxide surfaces has been systematically investigated through adsorption isotherm measurements [17]. Studies of thirteen different mono- and di-phosphonic acids have shown that these molecules bind strongly to high surface area aluminum oxide, with binding constants that correlate with the molecular structure and functional groups [17]. The strong binding affinity makes aluminum oxide an ideal substrate for phosphonic acid modification applications.

Iron Oxide Systems (Fe₃O₄, FeₓOy)

Iron oxide systems, particularly magnetite (Fe₃O₄) and related iron oxides, represent important substrates for hexadecylphosphonic acid modification due to their applications in magnetic nanoparticles, ferrofluids, and biomedical systems [19] [20] [21]. The modification of iron oxide surfaces with hexadecylphosphonic acid involves unique challenges related to the magnetic properties and surface reactivity of these materials.

The synthesis of hexadecylphosphonic acid-modified iron oxide nanoparticles has been achieved through various approaches, including microemulsion methods and direct surface modification of preformed particles [22] [20]. In microemulsion synthesis, monodisperse iron oxide nanoparticles with average diameters of approximately 10 nanometers have been prepared using hexadecylphosphonic acid as both a stabilizing agent and surface modifier [22]. The resulting nanoparticles exhibit superparamagnetic behavior with saturation magnetization values exceeding 40 emu/g [22].

The binding mechanism of hexadecylphosphonic acid on iron oxide surfaces involves formation of iron-oxygen-phosphorus bonds through coordination with surface iron atoms [21]. The binding can occur through bidentate or tridentate coordination modes, depending on the surface preparation and local coordination environment [21]. The phosphonic acid head group shows preferential binding compared to other anchoring groups such as carboxylates or catechols [21].

Surface modification with hexadecylphosphonic acid significantly affects the magnetic properties of iron oxide nanoparticles [19]. The modification can prevent reduction of saturation magnetization that typically occurs in unmodified particles, suggesting that the organic coating protects the surface iron atoms from oxidation or other degradation processes [19]. The spin state of surface iron atoms is affected by the bonded phosphonic acid through π-electron interactions between the phosphonate and iron d-orbitals [21].

Thermal stability studies reveal that hexadecylphosphonic acid monolayers on iron oxide surfaces begin to decompose at temperatures around 340°C, which is higher than the decomposition temperature of sulfonic acid monolayers (260°C) on the same substrate [21]. The enhanced thermal stability is attributed to the diprotic nature of the phosphonic acid, which can form multiple bonds with the surface and reduce the availability of free surface hydroxyl groups that facilitate desorption [21].

The modification of iron oxide surfaces with hexadecylphosphonic acid has been successfully applied to prepare stable ferrofluids and magnetic nanoparticle dispersions [20] [23]. The organic coating provides steric stabilization and prevents particle aggregation, while maintaining the magnetic response of the core material [20]. The resulting materials show promise for applications in magnetic resonance imaging, drug delivery, and magnetic hyperthermia [20].

Silicon Dioxide (SiO₂) Treatments

Silicon dioxide surfaces present unique challenges for hexadecylphosphonic acid modification due to the limited hydrolytic stability of phosphorus-oxygen-silicon bonds and the relatively low reactivity of the silica surface [24] [25] [4]. Despite these challenges, successful modification strategies have been developed that exploit specific surface preparation methods and reaction conditions.

The binding mechanism of hexadecylphosphonic acid on silicon dioxide surfaces differs fundamentally from that on other metal oxides [25]. The phosphorus-oxygen-silicon bonds formed during the modification process are significantly less stable than phosphorus-oxygen-metal bonds formed on other substrates [25]. This instability is attributed to the relatively low Lewis acidity of silicon compared to other metals, resulting in weaker coordination bonds that are susceptible to hydrolytic cleavage [25].

The tethering by aggregation and growth method has been successfully applied to achieve stable hexadecylphosphonic acid monolayers on silicon dioxide surfaces [4] [3]. This method involves initial physisorption of the phosphonic acid molecules followed by thermal treatment under controlled humidity conditions to promote chemisorption [4]. The reaction requires precise control of environmental parameters, with humidity levels below 16% being essential for successful monolayer formation [4].

Environmental control during the modification process is crucial for achieving high-quality monolayers on silicon dioxide [4]. In situ Fourier transform infrared spectroscopy studies have revealed that the initially physisorbed bilayer structure only reacts with the silicon dioxide surface at temperatures above 140°C under dry conditions [4]. The presence of water at the interface greatly influences the reaction time and completion, with humid environments preventing successful modification [4].

The hydrolytic stability of hexadecylphosphonic acid monolayers on silicon dioxide is significantly lower than that observed on other metal oxide substrates [25]. The phosphorus-oxygen-silicon bonds are easily hydrolyzed, particularly in neutral or alkaline aqueous environments [25]. This limitation restricts the use of phosphonic acid modification for silicon dioxide surfaces in aqueous applications.

Alternative approaches to silicon dioxide modification have focused on the use of mixed surface treatments that combine phosphonic acid modification with other surface chemistries [24]. For example, the combination of hexadecylphosphonic acid with silane coupling agents has been explored to enhance the stability and performance of the modified surfaces [24]. These hybrid approaches can potentially overcome the limitations of phosphonic acid modification alone.

Other Metal Oxide Systems (ZrO₂, ZnO, ITO)

Several additional metal oxide systems have been investigated for hexadecylphosphonic acid modification, each presenting unique characteristics and application opportunities [1] [5] [26]. These systems include zirconium dioxide, zinc oxide, and indium tin oxide, which are important in catalysis, electronics, and optoelectronic applications.

Zirconium dioxide surfaces exhibit strong affinity for hexadecylphosphonic acid modification, forming stable monolayers with excellent hydrolytic stability [27]. The binding mechanism involves formation of zirconium-oxygen-phosphorus bonds through condensation reactions with surface hydroxyl groups. The resulting monolayers demonstrate exceptional thermal stability, maintaining their integrity at temperatures exceeding 400°C [27]. This high stability makes zirconium dioxide an attractive substrate for high-temperature applications requiring stable organic surface modification.

Zinc oxide surfaces represent one of the most thoroughly studied substrates for phosphonic acid modification [1] [2] [6]. The modification of zinc oxide with hexadecylphosphonic acid involves formation of tridentate coordination complexes where all three oxygen atoms of the phosphonic acid head group participate in surface binding [2]. This tridentate binding mode results in exceptionally stable monolayers with superior performance compared to thiol-based alternatives [1].

The formation of hexadecylphosphonic acid monolayers on zinc oxide surfaces is strongly influenced by solvent selection and environmental conditions [2] [6]. In polar solvents such as methanol, the degree of zinc ion dissociation from the surface can lead to formation of layered zinc compounds as undesired byproducts [2]. Non-polar solvents such as toluene or moderately polar solvents like tert-butyl alcohol promote formation of well-defined monolayers without detrimental side reactions [2].

Indium tin oxide surfaces have been extensively modified with hexadecylphosphonic acid for applications in organic electronics and optoelectronic devices [5] [26] [28]. The modification involves formation of bidentate coordination complexes where two oxygen atoms of the phosphonic acid head group bind to indium atoms at the surface [5]. The resulting monolayers demonstrate excellent stability under ambient conditions and provide effective work function modification for electronic applications [5].

The work function of indium tin oxide can be systematically tuned through modification with different phosphonic acid derivatives, including hexadecylphosphonic acid [5]. The modification results in work function changes exceeding 1 electron volt, enabling precise control of the energy level alignment at organic-inorganic interfaces [5]. This tunability makes phosphonic acid modification an attractive approach for optimizing the performance of organic electronic devices [5].

Surface characterization studies using X-ray photoelectron spectroscopy and infrared reflection absorption spectroscopy have confirmed that phosphonic acids bind to indium tin oxide in a predominantly bidentate fashion [5]. The binding involves deprotonation of two hydroxyl groups from the phosphonic acid head group, with the formation of stable indium-oxygen-phosphorus bonds [5]. The bidentate binding mode results in dense molecular packing and excellent surface coverage.

Binding Chemistry and Surface Interactions

Phosphonate-Metal Coordination Mechanisms

The coordination mechanisms governing the binding of hexadecylphosphonic acid to metal oxide surfaces involve complex interactions that depend on the electronic structure of the metal center, surface hydroxylation state, and local coordination environment [29] [30] [31]. Understanding these mechanisms is essential for predicting and controlling the properties of the resulting modified surfaces.

The phosphonic acid functional group can adopt multiple coordination modes on metal oxide surfaces, including monodentate, bidentate, and tridentate configurations [29] [32]. The specific binding mode depends on the geometric constraints imposed by the surface structure, the electronic properties of the metal center, and the steric requirements of the organic tail group [29]. Monodentate coordination involves bonding through a single phosphorus-oxygen-metal linkage, typically occurring when surface sites are isolated or when steric hindrance prevents multiple bond formation [29].

Bidentate coordination represents the most commonly observed binding mode for hexadecylphosphonic acid on metal oxide surfaces [29] [30]. This configuration involves the formation of two phosphorus-oxygen-metal bonds, typically through deprotonation of two hydroxyl groups from the phosphonic acid head group [29]. The bidentate binding mode provides enhanced stability compared to monodentate coordination while maintaining reasonable molecular packing densities [29].

Tridentate coordination involves bonding through all three oxygen atoms of the phosphonic acid head group, forming the most stable possible surface complex [29]. This binding mode is observed on surfaces with high metal atom density and appropriate geometric arrangements that can accommodate the spatial requirements of the phosphonic acid head group [29]. Tridentate coordination results in the highest possible binding strength but may limit the achievable surface coverage due to steric constraints [29].

The electronic factors governing phosphonate-metal coordination have been elucidated through density functional theory calculations [30] [31]. The binding strength depends on the Lewis acidity of the metal center, with more acidic metals forming stronger coordination bonds with the phosphonate oxygen atoms [30]. The electronic structure of the metal oxide surface also influences the preferred binding mode, with surfaces having high electron density favoring multiple coordination bonds [30].

The coordination geometry is strongly influenced by the surface hydroxylation state and the presence of other surface species [31]. Fully hydroxylated surfaces provide multiple binding sites for phosphonic acid coordination, while dehydroxylated surfaces may force the adoption of lower coordination modes [31]. The competition between phosphonic acid molecules and other surface species, such as water or other adsorbates, can also affect the final coordination geometry [31].

Comparative Analysis with Other Surface Modifiers

The surface modification performance of hexadecylphosphonic acid can be evaluated through systematic comparison with other commonly used surface modifiers, including silanes, thiols, and carboxylic acids [9] [33] [27]. This comparative analysis reveals the unique advantages and limitations of phosphonic acid modification for different applications.

The binding strength of hexadecylphosphonic acid to metal oxide surfaces significantly exceeds that of alternative surface modifiers [9]. Mechanical shear strength measurements demonstrate that phosphonic acid monolayers exhibit comparable or superior interfacial strength compared to silane-based systems, despite the higher surface loading density achieved by phosphonic acids [9]. The enhanced binding strength is attributed to the formation of multiple phosphorus-oxygen-metal bonds that provide redundancy against mechanical failure [9].

Hydrolytic stability represents a critical advantage of hexadecylphosphonic acid compared to silane-based surface modifiers [9]. Under physiological pH conditions, silane monolayers demonstrate rapid degradation with significant loss of surface-bound molecules within seven days [9]. In contrast, phosphonic acid monolayers maintain their integrity with minimal degradation over extended periods [9]. This superior hydrolytic stability is attributed to the greater stability of phosphorus-oxygen-metal bonds compared to silicon-oxygen-metal bonds [9].

The surface coverage achieved by hexadecylphosphonic acid modification substantially exceeds that of silane-based systems [9]. Surface loading measurements reveal that phosphonic acid monolayers achieve packing densities approximately four times higher than comparable silane systems [9]. This enhanced coverage is attributed to the ability of phosphonic acids to form multiple bonds with the surface, overcoming the limitations imposed by surface hydroxyl group availability [9].

Thermal stability comparisons reveal that hexadecylphosphonic acid monolayers demonstrate superior performance compared to thiol-based systems but comparable stability to silane monolayers [34]. The thermal decomposition of phosphonic acid monolayers occurs through specific bond cleavage pathways that depend on the molecular structure and surface binding mode [8]. The superior thermal stability compared to thiols is attributed to the stronger phosphorus-oxygen-metal bonds and the absence of sulfur-metal bonds that are susceptible to thermal degradation [34].

The electrochemical stability of hexadecylphosphonic acid monolayers has been evaluated in comparison to other surface modifiers [35]. Phosphonic acid monolayers demonstrate excellent stability under electrochemical conditions, maintaining their structural integrity and barrier properties even under applied bias conditions [35]. This electrochemical stability makes phosphonic acid modification attractive for applications in electronic devices and sensors [35].

Computational Studies of Surface Binding

Computational studies employing density functional theory calculations have provided detailed insights into the binding mechanisms and energetics of hexadecylphosphonic acid on metal oxide surfaces [30] [31] [36]. These studies have elucidated the electronic factors governing surface binding and predicted the most stable binding configurations under different conditions.

Systematic density functional theory investigations of phosphonic acid adsorption on titanium dioxide surfaces have revealed that the most stable binding configuration involves bidentate coordination with an adsorption energy of approximately 277 kJ/mol [31]. The calculations demonstrate that the phosphonic acid binds through two deprotonated hydroxyl groups, with the phosphoryl oxygen remaining unbonded to the surface [31]. This binding mode results in an upright molecular orientation that maximizes intermolecular interactions between adjacent alkyl chains [31].

The influence of surface coverage on binding geometry and stability has been systematically investigated through computational modeling [30]. At low surface coverage, isolated phosphonic acid molecules adopt the most stable bidentate configuration with maximum binding energy [30]. As surface coverage increases, steric interactions between adjacent molecules can force the adoption of mixed binding modes, including combinations of monodentate and bidentate coordination [30].

The role of dispersion interactions in stabilizing phosphonic acid monolayers has been evaluated through computational studies that include van der Waals corrections [31]. These calculations reveal that dispersion interactions between adjacent alkyl chains contribute significantly to the overall stability of the monolayer, particularly at high surface coverage [31]. The dispersion interactions promote dense molecular packing and enhance the barrier properties of the resulting monolayers [31].

Computational studies have also investigated the effect of surface defects and impurities on phosphonic acid binding [36]. The presence of surface defects, such as oxygen vacancies or step edges, can provide alternative binding sites with different coordination geometries and binding energies [36]. These defect sites may serve as nucleation centers for monolayer formation or as sites for preferential binding under specific conditions [36].

The pH dependence of phosphonic acid binding has been modeled through computational studies that consider the protonation state of both the phosphonic acid molecule and the surface [37]. These calculations predict that the binding strength and preferred coordination mode depend on the solution pH, with deprotonated species forming stronger surface bonds than protonated forms [37]. The pH-dependent binding behavior has important implications for the practical application of phosphonic acid modification in aqueous environments [37].

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Last modified: 08-15-2023

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